molecular formula C8H7BrO3 B1282738 4-Bromo-2-methoxybenzoic acid CAS No. 72135-36-5

4-Bromo-2-methoxybenzoic acid

Cat. No. B1282738
CAS RN: 72135-36-5
M. Wt: 231.04 g/mol
InChI Key: CEZLPETXJOGAKX-UHFFFAOYSA-N
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Description

“4-Bromo-2-methoxybenzoic acid” is a chemical compound with the molecular formula C8H7BrO3 . It has a molecular weight of 231.04 g/mol . The IUPAC name for this compound is 4-bromo-2-methoxybenzoic acid . The compound is also known by other names such as 2-Methoxy-4-bromobenzoic acid and Benzoic acid, 4-bromo-2-methoxy- .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-methoxybenzoic acid” can be represented by the SMILES string COC1=C(C=CC(=C1)Br)C(=O)O . This indicates that the compound contains a methoxy group (OCH3) and a bromo group (Br) attached to a benzene ring, along with a carboxylic acid group (COOH).


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-methoxybenzoic acid” include a molecular weight of 231.04 g/mol and a computed XLogP3 value of 2 . The compound has one hydrogen bond donor and three hydrogen bond acceptors . The exact mass and monoisotopic mass are both 229.95786 g/mol . The topological polar surface area is 46.5 Ų .

Scientific Research Applications

Organic Synthesis Building Block

4-Bromo-2-methoxybenzoic acid: is commonly used as a building block in organic synthesis. Its bromo and methoxy groups make it a versatile intermediate for constructing more complex molecules. It can undergo various reactions, including Suzuki coupling, which is facilitated by palladium catalysts like [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), to form biaryl structures often found in pharmaceuticals .

Pharmaceutical Research

In pharmaceutical research, 4-Bromo-2-methoxybenzoic acid serves as a precursor for the synthesis of various drug candidates. It can be transformed into anthranilic acids, which have shown antibacterial activity, making it valuable for developing new antibiotics .

Analytical Chemistry

As a standard in analytical chemistry, 4-Bromo-2-methoxybenzoic acid can help in the calibration of instruments and the development of analytical methods due to its well-defined properties, such as melting point and molecular weight .

properties

IUPAC Name

4-bromo-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZLPETXJOGAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40541184
Record name 4-Bromo-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methoxybenzoic acid

CAS RN

72135-36-5
Record name 4-Bromo-2-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72135-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Bromo-2-methoxybenzonitrile (7.35 g, 35 mmol) was dissolved in dioxane (400 mL). Sodium hydroxide (2.0 N, 200 mL) was added and the suspension was heated at 100° C. for 16 hours. Organic solvent was removed under reduced pressure and the aqueous mixture was filtered and washed with water. The filtrate was neutralized with hydrochloric acid (5.0N) to pH 1. The solid was collected by filtration to give 4-bromo-2-methoxybenzoic acid (3 g, 37%). 1H NMR (DMSO-d6) δ 3.84 (s, 3H), 7.21 (d, J=8.25 Hz, 1H), 7.33 (s, 1H), 7.58 (d, J=8.23 Hz, 1H).
Quantity
7.35 g
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reactant
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400 mL
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200 mL
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Synthesis routes and methods II

Procedure details

Methyl 4-bromo-2-methoxybenzoate (10 g) was dissolved in methanol (80 mL), 1N aqueous sodium hydroxide solution (80 mL) was added, and the mixture was refluxed for 3 hr. After cooling, 1N hydrochloric acid (80 mL) was added, and the mixture was filtered to give 4-bromo-2-methoxybenzoic acid (9.2 g). By reaction and treatment in the same manner as in Preparation Example 1 and using 4-bromo-2-methoxybenzoic acid (3.1 g) and 1-(2,4-dimethylphenyl)piperazine (2.7 g), the title compound (4.4 g) was obtained.
Quantity
10 g
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reactant
Reaction Step One
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80 mL
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solvent
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80 mL
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reactant
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Quantity
80 mL
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reactant
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Synthesis routes and methods III

Procedure details

A solution of methyl 4-bromo-2-methoxybenzoate (1 g, 4.08 mmol) in 20 ml of MeOH was treated with 4.08 ml of a 2 N solution of potassium hydroxide and refluxed at 65° C. for 2.5 hours. MeOH was removed in vacuo and the remaining water was taken-up in 100 ml of EtOAc and quenched with 30 ml of 1 N HCl (3.5 eq.) and 100 ml of water. Layers were separated and the aqueous layer was extracted twice with EtOAc. Organics were combined, dried over sodium sulfate, and concentrated under reduced pressure to a yellow-white solid (950.7 mg crude).
Quantity
1 g
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reactant
Reaction Step One
[Compound]
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solution
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0 (± 1) mol
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0 (± 1) mol
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reactant
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Quantity
20 mL
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30 mL
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100 mL
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 4-Bromo-2-methoxybenzoic acid used in the synthesis of cannabinoids?

A1: 4-Bromo-2-methoxybenzoic acid serves as a crucial starting material in the synthesis of 9-bromo-9-norcannabinol, a precursor to various cannabinol derivatives []. This compound is then used to synthesize 1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo[b,d]pyran-9-carboxyli acid, a metabolite of cannabinol found in humans. This synthetic route provides an efficient method for obtaining these compounds in higher yields compared to previous methods.

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